Methyl 4-morpholino-2-nitrobenzoate
Description
General Overview of Benzoate (B1203000) Ester Derivatives in Synthetic Chemistry
Benzoate esters are a class of organic compounds derived from benzoic acid. In synthetic chemistry, they are widely utilized as key intermediates and protecting groups. The ester functional group can be readily introduced and removed under various reaction conditions, making it a valuable tool in the multi-step synthesis of complex organic molecules. The stability of the benzene (B151609) ring, coupled with the reactivity of the ester, allows for a diverse range of chemical transformations. Furthermore, the physical properties of benzoate esters, such as their crystallinity, often facilitate purification processes.
Significance of Aromatic Nitro Groups in Organic Transformations
The presence of a nitro group (NO₂) on an aromatic ring profoundly influences the molecule's reactivity. rsc.orgnih.govnih.gov The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions. nih.govnih.gov Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr), particularly when the nitro group is positioned ortho or para to a leaving group. libretexts.orglibretexts.org This activation is crucial for the synthesis of various substituted aromatic compounds. The nitro group itself can also undergo a variety of transformations, most notably reduction to an amino group (-NH₂), which is a key step in the synthesis of many pharmaceuticals, dyes, and other functional materials. rsc.org
Role of Morpholine (B109124) Scaffolds in Advanced Molecular Architectures
Morpholine is a six-membered heterocyclic ether and amine that is a common building block in medicinal chemistry and materials science. rsc.org Its inclusion in a molecular structure can impart favorable physicochemical properties, such as increased water solubility and improved metabolic stability. The morpholine ring is often considered a "privileged scaffold" as it is found in numerous biologically active compounds, contributing to their interaction with biological targets and their pharmacokinetic profiles. libretexts.org The conformational flexibility of the morpholine ring also allows it to act as a versatile linker or scaffold in the design of complex three-dimensional molecular architectures. rsc.org
Contextualizing Methyl 4-Morpholino-2-nitrobenzoate within Contemporary Organic Synthesis and Reactivity Studies
This compound incorporates the three key functional groups discussed above: a methyl benzoate, an aromatic nitro group, and a morpholine moiety. This unique combination of functionalities suggests its primary role as a versatile intermediate in organic synthesis.
The synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction, where the morpholine acts as the nucleophile, displacing a halogen (such as fluorine or chlorine) at the 4-position of a methyl 2-nitrobenzoate (B253500) derivative. libretexts.orglibretexts.org The nitro group ortho to the ester and para to the site of substitution plays a critical activating role in this transformation.
Once synthesized, this compound can be a precursor for a variety of more complex molecules. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives. This makes the compound a valuable building block for creating libraries of novel compounds for drug discovery and materials science research.
Chemical and Physical Properties
The basic properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | methyl 4-morpholin-4-yl-2-nitrobenzoate | PubChem nih.gov |
| Molecular Formula | C₁₂H₁₄N₂O₅ | PubChem nih.gov |
| Molecular Weight | 266.25 g/mol | PubChem nih.gov |
| CAS Number | 26577-60-6 | PubChem nih.gov |
Detailed Research Findings
While specific, in-depth research focused solely on this compound is limited, its chemical nature allows for well-founded inferences based on studies of analogous compounds.
Synthesis and Reactivity
The most probable synthetic route to this compound is through the nucleophilic aromatic substitution of a suitable precursor, such as methyl 4-halo-2-nitrobenzoate. The reaction would proceed as follows:
Starting Materials: Methyl 4-fluoro-2-nitrobenzoate or Methyl 4-chloro-2-nitrobenzoate and Morpholine.
Reaction Type: Nucleophilic Aromatic Substitution (SNAr). libretexts.orglibretexts.org
Key Features: The reaction is facilitated by the strong electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.org
The reactivity of this compound is dictated by its functional groups:
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This would yield methyl 2-amino-4-morpholinobenzoate, a trifunctional building block. A similar reduction of a nitro group is a key step in the synthesis of the drug Gefitinib. mdpi.com
Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-morpholino-2-nitrobenzoic acid, under acidic or basic conditions. This carboxylic acid can then be converted to other esters or amides. The hydrolysis of similar substituted methyl nitrobenzoates is a well-documented process.
Further Aromatic Substitution: The electron-donating morpholine group and the electron-withdrawing nitro and ester groups create a unique electronic environment on the aromatic ring, which could be exploited in further substitution reactions, although this is less common.
Spectroscopic Data
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons, the morpholine protons (typically two triplets), and the methyl ester singlet. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the morpholine ring, and the methyl carbon of the ester. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-O-C stretch of the morpholine ether. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (266.25 m/z), along with characteristic fragmentation patterns. |
Properties
IUPAC Name |
methyl 4-morpholin-4-yl-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)10-3-2-9(8-11(10)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOYNIKQOOXEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Methyl 4 Morpholino 2 Nitrobenzoate
Established and Novel Synthetic Routes to the Compound
The synthesis of Methyl 4-morpholino-2-nitrobenzoate is a multi-step process that hinges on the strategic introduction of a nitro group and a morpholine (B109124) moiety onto a benzoate (B1203000) scaffold. This is typically achieved through a sequence of reactions involving the nitration of a suitable benzoic acid derivative, followed by a nucleophilic aromatic substitution to introduce the morpholine ring. A common precursor for this synthesis is Methyl 4-chloro-2-nitrobenzoate. nih.gov
Precursor Synthesis and Functional Group Introduction
The creation of the necessary precursors is a critical phase in the synthesis of the target compound. This involves carefully controlled reactions to ensure the correct placement of functional groups on the aromatic ring, which dictates the success of subsequent synthetic steps.
Aromatic nitration is a fundamental reaction in organic chemistry used to introduce a nitro group (-NO2) onto an aromatic ring. In the context of benzoate systems, this reaction is a key step in forming nitrobenzoate intermediates.
The nitration of a benzoate, such as methyl benzoate, proceeds through an electrophilic aromatic substitution (EAS) mechanism. mnstate.edugrabmyessay.com This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. grabmyessay.com The process is typically initiated by generating a powerful electrophile, the nitronium ion (NO2+). mnstate.eduscribd.com This is commonly achieved by reacting concentrated nitric acid with a strong acid catalyst, most often concentrated sulfuric acid. proprep.comyoutube.com
The mechanism unfolds in a series of steps:
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion. aiinmr.com
Nucleophilic Attack: The π electrons of the aromatic ring of the benzoate act as a nucleophile, attacking the electrophilic nitronium ion. grabmyessay.comaiinmr.com This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. mnstate.eduscribd.com
Deprotonation: A weak base, often the conjugate base of the acid catalyst (HSO4-), removes a proton from the carbon atom that bonded with the nitronium ion. aiinmr.com This step restores the aromaticity of the ring, resulting in the formation of the nitrobenzoate product. mnstate.edu
The position of the incoming nitro group on the benzoate ring is governed by the directing effects of the existing ester substituent (-COOCH3). The ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. rsc.orgwebassign.net This deactivation is not uniform across all positions of the ring.
The ester group directs the incoming electrophile primarily to the meta-position. scribd.comquizlet.com This is because the ortho and para positions are more strongly deactivated due to resonance effects that place a partial positive charge on these carbons, which would destabilize the arenium ion intermediate if the electrophile were to attack at these sites. scribd.comyoutube.com Therefore, the nitration of methyl benzoate predominantly yields methyl 3-nitrobenzoate. youtube.comrsc.org
To synthesize the required 2-nitro isomer, alternative starting materials or strategies are necessary. For instance, starting with a different substitution pattern that directs the nitro group to the desired position before introducing the methyl ester functionality is a common approach. One such precursor is 4-chloro-2-nitrobenzoic acid, which can be synthesized from benzene (B151609) through a series of reactions including Friedel-Crafts acylation, nitration, and oxidation, or from toluene (B28343) via nitration and oxidation. quora.comquora.com Esterification of 4-chloro-2-nitrobenzoic acid, for example by reacting it with methanol (B129727) in the presence of an acid catalyst, would then yield methyl 4-chloro-2-nitrobenzoate. prepchem.com
Control of reaction conditions, particularly temperature, is also crucial. Higher temperatures can lead to the formation of dinitrated and other polysubstituted byproducts. grabmyessay.com Therefore, nitration reactions are often carried out at low temperatures, typically in an ice bath, to maximize the yield of the desired mononitrated product. webassign.net
The final key step in the synthesis of this compound is the introduction of the morpholine ring onto the nitro-substituted benzoate precursor.
The introduction of the morpholine group is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. numberanalytics.com This reaction is characteristic of aromatic rings that are substituted with strong electron-withdrawing groups, such as a nitro group, and contain a good leaving group, such as a halogen. numberanalytics.commdpi.com The nitro group is essential as it activates the ring towards nucleophilic attack by stabilizing the intermediate. nih.gov
In the synthesis of this compound, the precursor Methyl 4-chloro-2-nitrobenzoate is reacted with morpholine. nih.gov The reaction proceeds as follows:
Nucleophilic Attack: The nitrogen atom of the morpholine acts as a nucleophile and attacks the carbon atom of the aromatic ring that is bonded to the chlorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.com The negative charge is delocalized over the aromatic ring and the nitro group.
Loss of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the chloride ion. numberanalytics.com
This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can help to stabilize the charged intermediate. numberanalytics.com The reaction may also be facilitated by the use of a base to deprotonate the morpholine, making it a more potent nucleophile, and may require heating to proceed at a reasonable rate. numberanalytics.com
The table below summarizes the key reactions and precursors involved in the synthesis.
| Reaction Step | Starting Material | Reagents | Product | Reaction Type |
| Esterification | 4-Chloro-2-nitrobenzoic acid | Methanol, Acid Catalyst | Methyl 4-chloro-2-nitrobenzoate | Fischer Esterification |
| Nucleophilic Substitution | Methyl 4-chloro-2-nitrobenzoate | Morpholine, Base | This compound | Nucleophilic Aromatic Substitution (SNAr) |
Introduction of the Morpholine Moiety onto the Aromatic Ring
Alternative Coupling Strategies for Morpholino Group Incorporation
The incorporation of the morpholino group onto the nitro-substituted benzene ring is a critical step, typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, the nucleophilic morpholine displaces a leaving group, such as a halide, on the aromatic ring. The success of this reaction is highly dependent on the activation provided by the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (a Meisenheimer complex). wikipedia.org
The position of the nitro group ortho or para to the leaving group significantly facilitates this reaction. wikipedia.org While this reaction is fundamental, alternative strategies focus on improving efficiency, safety, and environmental impact.
Recent research has explored catalyst-free approaches for nucleophilic substitution reactions. mtroyal.carsc.org These methods leverage the inherent reactivity of highly activated aromatic systems. For instance, studies have shown that the reaction between nitroimidazoles and carbon nucleophiles can proceed efficiently in water without any catalyst, suggesting a green chemistry approach. mtroyal.carsc.orgnih.gov This principle can be extended to the reaction of 4-halo-2-nitrobenzoates with morpholine, potentially eliminating the need for a catalyst and using more environmentally benign solvents. The high nucleofugicity (leaving ability) of the nitro group itself can also be exploited in certain contexts, although this typically requires the presence of multiple activating groups. nih.gov
Esterification Methods for Benzoate Synthesis
Once 4-morpholino-2-nitrobenzoic acid is formed, the next step is esterification to yield the final methyl ester product. Several methods are available for this transformation.
Fischer-Speier Esterification : This is a classic and straightforward method involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. bond.edu.au The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. An experiment synthesizing 4-amino-3-nitrobenzoic acid methyl ester demonstrated that a workable yield could be achieved in as little as one hour at reflux. bond.edu.au
Via Acid Chloride : A common alternative involves converting the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride or oxalyl chloride. The resulting 4-morpholino-2-nitrobenzoyl chloride is then reacted with methanol to form the ester. This method was used in the synthesis of the related compound, Methyl 4-methylsulfonyl-2-nitrobenzoate. nih.gov
Coupling Reagents : For milder conditions, peptide coupling reagents can be employed. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can facilitate the esterification of carboxylic acids with alcohols at room temperature in the presence of an organic base. researchgate.net
Azeotropic Distillation : Another method involves heating the nitrobenzoic acid and the alcohol with an acid catalyst and an entraining liquid that forms an azeotrope with water. google.com This allows for the continuous removal of water, driving the equilibrium towards the ester product. google.com
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side-product formation. Key parameters include the choice of base and solvent for the SNAr reaction and temperature control for the esterification.
For the esterification step, a study on the synthesis of esters from 4-nitrobenzoic acid highlighted the importance of the base. When using coupling agents, N,N-dimethylaminopyridine (DMAP) was found to be the most suitable base compared to others like triethylamine (B128534) or pyridine. researchgate.net The choice of solvent also played a significant role, with dichloromethane (B109758) providing the best results in the studied system. researchgate.net
Temperature control is equally critical. For instance, in the nitration of methyl benzoate, maintaining a low temperature (5–15°C) is essential for a high yield; higher temperatures lead to a significant increase in by-products and a lower yield of the desired product. orgsyn.org This principle of careful temperature management applies to both the SNAr and esterification steps to prevent side reactions and degradation.
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
|---|---|---|---|
| Base (Esterification) | DMAP | Identified as the most suitable base for esterification using coupling agents, leading to better yields. | researchgate.net |
| Solvent (Esterification) | Dichloromethane | Afforded the best results compared to other common solvents like THF, acetonitrile, or ethyl acetate. | researchgate.net |
| Temperature (Nitration) | 5–15°C | Keeping the temperature within this range is essential for high yields (81-85%). | orgsyn.org |
| Temperature (Nitration) | 50-70°C | Significantly reduces yield and increases the formation of oily by-products. | orgsyn.org |
Advanced Synthetic Techniques and Reactor Systems
The pharmaceutical industry is increasingly adopting advanced manufacturing technologies to improve the efficiency, safety, and quality of chemical syntheses.
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates. rsc.orgresearchgate.netcuriaglobal.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over parameters like temperature, pressure, mixing, and reaction time. aurigeneservices.com This enhanced control leads to better reproducibility, higher yields, and improved product purity. aurigeneservices.com
For reactions like the synthesis of this compound, which may involve hazardous reagents or exothermic steps, flow chemistry provides a major safety advantage due to the small reactor volume and superior heat dissipation. aurigeneservices.comchemicalindustryjournal.co.uk Furthermore, continuous processing can significantly reduce reaction times. For example, a process that took 48 hours in batch mode was completed in just one hour using a continuous flow setup. aurigeneservices.com The integration of in-line analytical tools allows for real-time monitoring and control, ensuring consistent product quality. aurigeneservices.com
While the SNAr reaction to form 4-morpholino-2-nitrobenzoic acid can often proceed without a catalyst due to the strong activation by the nitro group, catalyst development remains an active area of research to enhance efficiency, especially for less reactive substrates. Phase transfer catalysts have been shown to improve yields in related syntheses, such as the oxidation of 4-nitro-o-xylene. google.com
In the broader context of nucleophilic aromatic substitution, organocatalysis has emerged as a powerful tool, particularly for asymmetric synthesis. wikipedia.org For reactions involving the displacement of a nitro group, research into catalyst-free systems using green solvents like water is paving the way for more sustainable synthetic routes. nih.gov The development of novel catalysts that can operate under mild conditions with high turnover numbers is a key goal for making the synthesis of pharmaceutical intermediates like this compound more efficient and environmentally friendly.
Convergent and Divergent Synthetic Approaches for Related Derivatives
The synthesis of a library of compounds related to this compound can be strategically approached using either convergent or divergent synthetic methodologies. researchgate.net The choice depends on the specific goals of the synthesis project. researchgate.net
A divergent synthesis would begin with a common intermediate, which is then elaborated in the final steps to produce a variety of different products. For example, one could start with 4-fluoro-2-nitrobenzoic acid. This single precursor could then be reacted with a wide range of different amine nucleophiles (morpholine, piperidine, piperazine, etc.) to create a library of 4-amino-substituted-2-nitrobenzoic acids. A subsequent esterification step would yield the final derivative library. This approach is highly efficient for generating structural diversity from a single starting point. researchgate.net
A convergent synthesis , in contrast, involves preparing different fragments of the target molecule separately and then combining them in the final steps. researchgate.net For this class of compounds, one could synthesize a variety of substituted nitroaromatic fragments and a separate set of amine-containing fragments. The final step would be the coupling of these individual pieces. This method is often preferred for complex targets because it simplifies purification, as the starting fragments are significantly different in size and properties from the final product. researchgate.net
| Approach | Description | Advantages | Example Application |
|---|---|---|---|
| Divergent | A single precursor is reacted to form multiple products. | Efficient for creating diverse compound libraries from a common starting material. | Reacting 4-fluoro-2-nitrobenzoic acid with various amines to create a range of derivatives. |
| Convergent | Smaller fragments are synthesized independently and then combined. | Easier purification of the final product; often preferred for more complex molecules. | Synthesizing various substituted nitro-benzoyl fragments and coupling them with different amine fragments. |
Chemical Reactivity and Transformation Mechanisms of Methyl 4 Morpholino 2 Nitrobenzoate
Reaction Pathways Involving the Nitro Functional Group
The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and is itself susceptible to a variety of transformations, most notably reduction.
Reduction Reactions of the Nitro Group to Amino Derivatives
The conversion of the nitro group to an amino group is a pivotal transformation in synthetic chemistry, yielding the corresponding aniline (B41778) derivative, Methyl 4-morpholino-2-aminobenzoate. This reduction can be achieved through several methods, including catalytic hydrogenation and chemical reduction using various reagents.
Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds due to its high efficiency and clean reaction profiles. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
The mechanism of catalytic hydrogenation of a nitroarene on a metal surface, such as Raney Nickel, involves a series of steps. Initially, both the nitro compound and hydrogen gas are adsorbed onto the surface of the catalyst. The catalyst facilitates the cleavage of the H-H bond and the sequential transfer of hydrogen atoms to the nitro group. This process proceeds through several intermediates, such as nitroso and hydroxylamine (B1172632) species, before the final amino group is formed. The high surface area of catalysts like Raney Nickel is crucial for this process, providing numerous active sites for the reaction to occur. masterorganicchemistry.com Iron-containing Raney Nickel catalysts have also been developed, showing high activity in the hydrogenation of aromatic nitro compounds. google.com
A variety of catalysts can be employed, with Raney Nickel being a common and effective choice. For instance, in a process analogous to the reduction of a related compound, methyl 4-cyano-2-nitrobenzoate, the nitro group can be reduced under hydrogen pressure with Raney Nickel as the catalyst. google.com Polymer-supported Raney Nickel catalysts have also been developed to offer more environmentally friendly preparation and easier recycling. mdpi.com
Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes This table presents typical conditions found in the literature for the reduction of nitroarenes, which are applicable to Methyl 4-morpholino-2-nitrobenzoate.
| Catalyst | Reducing Agent | Solvent | Temperature | Pressure | Reference |
|---|---|---|---|---|---|
| Raney Nickel | H₂ | Methanol (B129727) / Dichloromethane (B109758) | Room Temperature | 50 psi | google.com |
| Raney Nickel (Iron-doped) | H₂ | Isopropanol/Water | ~80-100°C | Atmospheric to 50 bar | google.com |
| Raney Nickel / PA6 Support | H₂ | - | 110°C | - | mdpi.com |
Besides catalytic hydrogenation, chemical reducing agents are effective for converting the nitro group to an amine. Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive and safe reagent widely used for the reduction of aromatic nitro compounds. organic-chemistry.org The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system. Under these conditions, dithionite reduces the nitro group to an amine, and its use has been documented for a variety of substituted nitrobenzoic acids. stackexchange.com The process is generally effective, although the success of the reduction can depend on the quality of the sodium dithionite, as it can be susceptible to oxidation. orgsyn.org
Other metal-based reductions, such as using iron powder in the presence of an acid like hydrochloric acid (Fe/HCl), are classical methods for nitro group reduction, particularly on an industrial scale.
Table 2: Chemical Reagents for Nitro Group Reduction This table summarizes common chemical reducing agents and conditions applicable for the reduction of this compound.
| Reagent | Solvent System | Typical Conditions | Reference |
|---|---|---|---|
| Sodium Dithionite (Na₂S₂O₄) | Water / DMF or other organic co-solvents | Room temperature to gentle heating | organic-chemistry.orgstackexchange.com |
| Iron (Fe) / Hydrochloric Acid (HCl) | Water / Ethanol | Reflux | General textbook procedure |
| Tin(II) Chloride (SnCl₂) / HCl | Ethanol / Concentrated HCl | Heating | General textbook procedure |
Reactions of the Nitro Group within the Aromatic System
The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. This significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to itself. youtube.comlibretexts.org
In this compound, the nitro group is at position 2. This placement, ortho to the ester and meta to the morpholino group, activates the ring for nucleophilic attack. The presence of a potential leaving group, or activation of a C-H bond, can lead to substitution reactions. The general mechanism for SNAr involves a two-step addition-elimination process. A nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The negative charge in this intermediate is delocalized onto the oxygen atoms of the ortho/para nitro group, which provides substantial stabilization. lumenlearning.com In a subsequent step, a leaving group is expelled, and the aromaticity of the ring is restored. lumenlearning.com
The morpholino group at position 4, being an amino ether, acts as an electron-donating group (+M effect) through its nitrogen atom. This effect increases the electron density of the ring, particularly at the ortho and para positions to it (positions 3 and 5). This electron donation counteracts the deactivating effect of the nitro and ester groups to some extent but also directs the regioselectivity of potential substitution reactions. For instance, in a study on methyl 2,4-dichloro-3,5-dinitrobenzoate, nucleophilic attack by morpholine (B109124) preferentially occurred at the C-2 position, demonstrating the powerful activating effect of adjacent nitro groups. researchgate.net
Reactivity of the Ester Moiety
The methyl ester group is another key reactive site in the molecule. It is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base.
Hydrolysis and Saponification Mechanisms of Benzoate (B1203000) Esters
Base-promoted hydrolysis, commonly known as saponification, is an irreversible reaction that converts an ester into a carboxylate salt and an alcohol. The reaction of this compound with a strong base, such as sodium hydroxide (B78521) (NaOH), yields sodium 4-morpholino-2-nitrobenzoate and methanol.
The mechanism proceeds via a nucleophilic acyl substitution pathway.
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. This results in the formation of 4-morpholino-2-nitrobenzoic acid.
Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the reaction to completion, forming methanol and the sodium salt of the carboxylic acid (sodium 4-morpholino-2-nitrobenzoate).
To obtain the free carboxylic acid, a final acidification step (workup) with a strong acid like HCl is required to protonate the carboxylate salt.
Acid-catalyzed hydrolysis, in contrast, is a reversible equilibrium process. The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfer steps and the elimination of a molecule of methanol, the carboxylic acid is regenerated along with the acid catalyst.
Transesterification Reactions and Their Synthetic Applications
Transesterification is a significant organic reaction that involves the conversion of an ester into a different ester through interchange of the alkoxy group. This process is pivotal in various industrial applications, including the production of biodiesel and the synthesis of complex pharmaceutical intermediates. nih.govnih.govresearchgate.net For β-keto esters, which share some structural similarities with the nitrobenzoate system in terms of electrophilic centers, transesterification is a valuable synthetic tool, often obviating the need for the formation of less stable carboxylic acid intermediates. nih.govresearchgate.net
The transesterification of benzoate esters, including derivatives like this compound, can be catalyzed by both acids and bases. wikipedia.orgyoutube.com The reaction mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. The presence of the nitro group, an electron-withdrawing substituent, on the aromatic ring of this compound enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the bulky morpholino group may introduce steric hindrance, potentially affecting the reaction rate.
Synthetic applications of transesterification for compounds like this compound are found in the modification of their ester group to introduce different functionalities or to alter their physical properties. For instance, transesterification with a long-chain alcohol could increase the lipophilicity of the molecule. This reaction is a key step in creating a diverse library of compounds for screening in drug discovery programs. researchgate.netdntb.gov.ua The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. nih.govdntb.gov.ua
Transformations Involving the Morpholine Heterocycle
The morpholine moiety in this compound contains a nitrogen atom that possesses a lone pair of electrons, rendering it nucleophilic. wikipedia.org In general, amines act as nucleophiles by donating this electron pair to form a new bond with an electrophile. masterorganicchemistry.com The nucleophilicity of an amine is influenced by factors such as basicity and steric hindrance. masterorganicchemistry.com
In the context of this compound, the morpholine nitrogen can participate in various reactions. Its nucleophilicity allows it to react with electrophiles. However, the presence of the electron-withdrawing nitro group on the benzene ring can decrease the electron density on the morpholine nitrogen through resonance and inductive effects, thereby reducing its nucleophilicity compared to a simple N-alkylmorpholine. The electron-withdrawing oxygen atom within the morpholine ring itself also contributes to a lower nucleophilicity compared to a similar cyclic amine like piperidine. masterorganicchemistry.com Despite this, the morpholine nitrogen retains sufficient nucleophilicity to engage in reactions such as alkylation or acylation under appropriate conditions.
The morpholine ring, while generally stable, can undergo ring-opening and modification reactions under specific conditions. rsc.orgacs.orggoogle.com These transformations are of interest for creating novel molecular scaffolds and functionalized compounds. acs.orgresearchgate.netorganic-chemistry.org
One approach to morpholine ring-opening involves oxidative cleavage of the C-C or C-O bonds. For instance, visible light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in morpholine derivatives has been developed, offering a mild alternative to methods requiring harsh oxidants or transition metals. google.com Another method involves the reaction of N-acyl morpholin-2-ones, which can undergo organocatalytic ring-opening polymerization to yield functionalized poly(aminoesters). acs.org
Ring-modification strategies often involve the initial activation of the morpholine ring. For example, the reaction of activated aziridines with haloalcohols can lead to the formation of substituted morpholines through a ring-opening/ring-closing cascade. researchgate.netnih.gov These methods provide access to a variety of substituted morpholines that would be difficult to synthesize directly. The specific reaction pathway and resulting product depend on the nature of the substituents on the morpholine ring and the reaction conditions employed. rsc.orgacs.org
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the benzene ring in this compound is significantly influenced by the electronic and steric properties of its substituents: the morpholino group, the nitro group, and the methyl ester group. lumenlearning.comlibretexts.org These substituents modulate the electron density of the aromatic ring and can either activate or deactivate it towards electrophilic or nucleophilic attack. lumenlearning.comminia.edu.eg
The nitro group (-NO₂) is a strong electron-withdrawing group due to both resonance and inductive effects. minia.edu.egscispace.comresearchgate.net It deactivates the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density, making the ring less nucleophilic. lumenlearning.comyoutube.com This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group. scispace.com
The morpholino group , specifically the nitrogen atom attached to the ring, can act as an electron-donating group through resonance by donating its lone pair of electrons to the aromatic system. youtube.com This donation increases the electron density of the ring, particularly at the ortho and para positions, thereby activating the ring towards electrophilic attack. youtube.com However, the oxygen atom within the morpholine ring and the nitrogen's electronegativity also exert an inductive electron-withdrawing effect. masterorganicchemistry.com
The methyl ester group (-COOCH₃) is an electron-withdrawing group, primarily through resonance, which deactivates the aromatic ring towards electrophilic substitution. minia.edu.eg
Steric effects also play a role. The bulky morpholino group can hinder the approach of reactants to the positions ortho to it, potentially influencing the regioselectivity of substitution reactions. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway that occurs when the aromatic ring is substituted with strong electron-withdrawing groups, making it susceptible to attack by a nucleophile. masterorganicchemistry.comwikipedia.orglibretexts.org The presence of the nitro group, particularly ortho and para to a potential leaving group, strongly facilitates SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comwikipedia.orglibretexts.org In the case of a hypothetical derivative of this compound with a good leaving group (e.g., a halogen) at position 1, 3, or 5, the compound would be activated towards nucleophilic aromatic substitution. The nitro group at position 2 would effectively stabilize the negative charge developed during the attack of a nucleophile at the ortho (position 3) or para (position 5) positions. masterorganicchemistry.comlibretexts.org
Kinetic and Mechanistic Investigations of this compound
The study of the chemical reactivity of this compound is centered on understanding the rates and mechanisms of its reactions, particularly nucleophilic aromatic substitution (SNAr). Although specific kinetic data for this exact compound is not extensively documented in publicly accessible literature, a comprehensive understanding can be constructed by examining closely related systems. The principles derived from studies on similar substituted nitrobenzoates provide a robust framework for predicting and interpreting its behavior.
Reaction Rate Studies and Determination of Rate-Determining Steps
In the context of aminolysis of related activated esters, such as 4-nitrophenyl X-substituted-2-methylbenzoates, kinetic studies reveal that the RDS can vary depending on the nucleophile's basicity and the substrate's structure. For these reactions, pseudo-first-order rate constants (kobsd) are typically determined under conditions of excess amine. The second-order rate constant (kN) is then obtained from the slope of the plot of kobsd versus the amine concentration.
The aminolysis of benzoate esters with electron-withdrawing groups is generally proposed to proceed through a stepwise mechanism where the breakdown of the tetrahedral intermediate (T±) to products is the RDS. This is often the case for reactions with less basic amines or with substrates that have good leaving groups. However, for highly basic amines, the formation of the T± intermediate can become the rate-limiting step.
A study on the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates, a structural analogue of the precursor to the title compound, showed that the reaction mechanism could be influenced by the solvent. kchem.org In aqueous media, a stepwise mechanism with a change in RDS was observed, while in acetonitrile, the instability of the zwitterionic intermediate led to a concerted mechanism. kchem.org Given the strong electron-donating nature of the morpholino group in this compound, it is plausible that its reactions would also be highly sensitive to the reaction conditions.
Table 1: Illustrative Second-Order Rate Constants (kN) for the Reaction of 4-Nitrophenyl X-Substituted-2-Methylbenzoates with Various Cyclic Secondary Amines in MeCN at 25.0 °C.
| Substituent (X) | Piperidine (pKa=18.8) | Piperazine (pKa=18.5) | 1-(2-hydroxyethyl)piperazine (pKa=17.6) | 1-Formylpiperazine (pKa=17.0) | Morpholine (pKa=16.6) |
| 4-MeO | 2.88 x 10-2 M-1s-1 | 2.04 x 10-2 M-1s-1 | 3.46 x 10-3 M-1s-1 | 1.75 x 10-3 M-1s-1 | 1.02 x 10-3 M-1s-1 |
| 4-Me | 5.47 x 10-2 M-1s-1 | 3.63 x 10-2 M-1s-1 | 5.76 x 10-3 M-1s-1 | 2.56 x 10-3 M-1s-1 | 1.54 x 10-3 M-1s-1 |
| H | 7.79 x 10-2 M-1s-1 | 4.83 x 10-2 M-1s-1 | 7.05 x 10-3 M-1s-1 | 3.75 x 10-3 M-1s-1 | 2.08 x 10-3 M-1s-1 |
| 3-Cl | 1.32 x 10-1 M-1s-1 | 7.60 x 10-2 M-1s-1 | 1.13 x 10-2 M-1s-1 | 4.36 x 10-3 M-1s-1 | 2.63 x 10-3 M-1s-1 |
| 3-NO2 | 2.07 x 10-1 M-1s-1 | 1.10 x 10-1 M-1s-1 | 1.41 x 10-2 M-1s-1 | 6.43 x 10-3 M-1s-1 | 3.06 x 10-3 M-1s-1 |
This table is provided for illustrative purposes to show the effect of substituents on the reactivity of related benzoate esters.
Hammett and Brønsted-type Correlations in Related Benzoate Systems
Linear free-energy relationships, such as the Hammett and Brønsted equations, are invaluable tools for elucidating reaction mechanisms.
The Hammett equation (log(k/k0) = σρ) relates the rate constants of a series of reactions with substituted aromatic compounds to the electronic properties of the substituents. wikipedia.org The reaction constant, ρ (rho), indicates the sensitivity of the reaction to substituent effects. wikipedia.org For the aminolysis of substituted benzoates, a positive ρ value is expected, signifying that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged intermediate. libretexts.org
In studies of 4-nitrophenyl X-substituted-2-methylbenzoates, Hammett plots were found to be nonlinear. Substrates with electron-donating groups deviated negatively from the linearity established by substrates with electron-withdrawing groups. This nonlinearity was attributed not to a change in the RDS, but to the resonance stabilization of the ground state of the substrates with electron-donating groups, which is not accounted for by the standard σ constant. kstudy.com A better correlation was often achieved using the Yukawa-Tsuno equation, which includes a term for resonance effects.
The Brønsted-type correlation (log kN = βnuc pKa + C) relates the rate constant of a reaction to the pKa of the nucleophile. The Brønsted coefficient, βnuc, provides insight into the degree of bond formation in the transition state. For the aminolysis of related esters, linear Brønsted plots are often observed. researchgate.net For instance, the reactions of 4-nitrophenyl X-substituted-2-methylbenzoates with cyclic secondary amines yielded linear Brønsted plots with βnuc values ranging from 0.66 to 0.82. These values are indicative of a significant degree of N-C bond formation in the transition state and are consistent with a stepwise mechanism where the departure of the leaving group is the rate-determining step.
In some cases, biphasic Brønsted plots are observed, which are strong evidence for a change in the rate-determining step with changing nucleophile basicity. nih.govnih.gov For example, a biphasic plot with a steep slope (high βnuc) at low pKa and a shallow slope (low βnuc) at high pKa suggests a transition from rate-determining breakdown of the tetrahedral intermediate to rate-determining formation of the intermediate as the nucleophile becomes more basic. nih.govnih.gov
Table 2: Illustrative Hammett (ρ) and Brønsted (βnuc) Values for Aminolysis of Related Benzoate Esters.
| Reaction System | ρ Value | βnuc Value | Inferred Mechanistic Detail | Reference |
| Aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates (X = H) with cyclic secondary amines | N/A (Nonlinear Hammett plot) | 0.66 - 0.82 | Stepwise mechanism, RDS is leaving group departure. | |
| Aminolysis of 2-pyridyl X-substituted benzoates (X = H) with cyclic secondary amines | 1.71 (EDG), 0.86 (EWG) | 0.77 | Stepwise mechanism, RDS is breakdown of T±. | researchgate.net |
| Aminolysis of 4-chloro-2-nitrophenyl benzoate with cyclic secondary amines in MeCN | 1.03 (Yukawa-Tsuno) | 0.69 | Concerted mechanism. | kchem.org |
| Reactions of 4-chlorophenyl 4-nitrophenyl carbonate with secondary alicyclic amines | N/A | 0.2 (high pKa), 0.9 (low pKa) | Stepwise mechanism, change in RDS with amine basicity. | nih.gov |
This table presents data from analogous systems to illustrate the application of Hammett and Brønsted correlations.
Theoretical Modeling of Reaction Intermediates and Transition States
Density Functional Theory (DFT) calculations have become a powerful tool for investigating the reaction mechanisms of SNAr reactions. researchgate.net These computational methods allow for the detailed examination of the geometries and energies of reactants, intermediates, and transition states along the reaction pathway.
For a reaction involving this compound, DFT calculations could be employed to:
Model the Meisenheimer intermediate: The structure of the tetrahedral intermediate formed by the addition of a nucleophile can be optimized to understand its stability. The presence of the ortho-nitro group and the para-morpholino group would significantly influence the electronic distribution and stability of this intermediate.
Locate and characterize transition states: The transition states for both the formation and the breakdown of the Meisenheimer intermediate can be calculated. The relative energies of these transition states would definitively identify the rate-determining step of the reaction. researchgate.net
Predict reaction pathways: DFT can be used to compare the energy profiles of different possible reaction pathways, for example, a stepwise versus a concerted mechanism. Studies on similar systems, such as the reaction of 2-sulfonylpyrimidines with thiol nucleophiles, have used DFT to show that the reaction proceeds in two steps via a stable Meisenheimer-Jackson complex, with the initial nucleophilic addition being the rate-determining step. researchgate.net
Analyze substituent effects: The electronic influence of the morpholino and nitro groups on the reactivity of the aromatic ring can be quantified through theoretical parameters like calculated charge distributions and molecular orbital energies.
In related nitroaromatic systems, DFT calculations have been instrumental in elucidating the mechanism of SNAr reactions, often showing good agreement with experimental kinetic data. researchgate.netresearchgate.net For this compound, such theoretical studies would provide invaluable, atom-level insights into its chemical reactivity and the intricate details of its transformation mechanisms.
Derivatization Strategies and Analytical Methodologies in Chemical Research
Pre-Column Derivatization Techniques for Enhanced Detection
Pre-column derivatization is a technique where the analyte is chemically modified before its introduction into the High-Performance Liquid Chromatography (HPLC) system. chromatographytoday.comlibretexts.org This process aims to improve the chromatographic behavior or detectability of the target compound. researchgate.net The automation of this process can enhance reproducibility by standardizing reagent dispensing and reaction times. hta-it.com
Selection of Derivatization Reagents and Their Chemical Interactions
The choice of a derivatization reagent is critical and depends on the functional groups present in the analyte and the desired detection method. researchgate.net The goal is to introduce a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection) to the molecule. libretexts.orgresearchgate.net
For a compound like Methyl 4-morpholino-2-nitrobenzoate, the inherent nitroaromatic structure already provides a strong UV chromophore, making further derivatization for UV detection often unnecessary. sigmaaldrich.commtc-usa.com However, to achieve higher sensitivity and selectivity, derivatization for fluorescence detection is a common strategy. chromatographyonline.commastelf.com
Common derivatization reagents often target primary and secondary amines. These include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent products. tandfonline.comcreative-proteomics.com It is noted for its fast reaction kinetics and simple procedure, but its derivatives can be unstable, and it does not react with secondary or tertiary amines. creative-proteomics.comnih.govactascientific.com
Dansyl Chloride: Reacts with primary and secondary amines, phenols, and imidazoles. creative-proteomics.comresearchgate.net It provides strong fluorescence and UV absorption but can have slow reaction kinetics. creative-proteomics.com
9-fluorenylmethyl chloroformate (FMOC-Cl): A reagent that reacts with both primary and secondary amino acids. actascientific.com
4-Chloro-7-nitrobenzofurazan (NBD-Cl): A widely used fluorogenic and chromogenic reagent that reacts with amine groups to enhance selectivity and sensitivity in both pre- and post-column derivatization. ui.ac.idresearchgate.net It has been successfully used for the determination of compounds with secondary amine groups in plasma samples. nih.gov
The morpholino group in this compound is a tertiary amine. Tertiary amines are generally not reactive with common derivatizing agents like OPA or PITC. creative-proteomics.comactascientific.com Therefore, derivatization would typically require a different strategy, possibly involving reaction at another site on the molecule or a preliminary reaction to open the morpholine (B109124) ring, although such methods are complex and less common.
Table 1: Common Pre-Column Derivatization Reagents and Their Target Functional Groups
| Derivatization Reagent | Target Functional Group(s) | Detection Method | Key Characteristics |
|---|---|---|---|
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Fast reaction, but derivatives can be unstable. creative-proteomics.comnih.gov |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Fluorescence, UV | Stable derivatives, but slow reaction kinetics. creative-proteomics.com |
| Phenyl Isothiocyanate (PITC) | Primary & Secondary Amines | UV | Forms stable derivatives; requires complex sample preparation. creative-proteomics.com |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary & Secondary Amines | Fluorescence, UV | Effective for enhancing sensitivity and selectivity. ui.ac.idresearchgate.net |
Optimization of Derivatization Reaction Conditions
To ensure a complete and reproducible reaction, several parameters must be optimized. Incomplete derivatization can lead to multiple peaks for a single analyte, complicating quantification.
Key parameters for optimization include:
Reagent Concentration: A sufficient excess of the derivatization reagent is needed to drive the reaction to completion.
pH and Buffer: The pH of the reaction medium is crucial as it affects the reactivity of both the analyte and the reagent. For instance, the derivatization of trimetazidine (B612337) with NBD-Cl is conducted in a pH 8 borate (B1201080) buffer. nih.gov The analysis of biogenic amines with dansyl chloride found optimal results at pH 9. researchgate.net
Reaction Time and Temperature: The reaction must be allowed sufficient time to complete. Heating can accelerate the reaction rate. A study on biogenic amines optimized the reaction with dansyl chloride for 1 hour at 60°C. researchgate.net Another method involving NBD-Cl required heating at 70°C for 30 minutes. nih.gov
Solvent: The choice of solvent is important to ensure all reactants are soluble and the reaction can proceed efficiently.
Table 2: Parameters for Optimizing Pre-Column Derivatization Reactions
| Parameter | Importance | Example from Research |
|---|---|---|
| pH | Affects the reactivity of functional groups. | Optimal derivatization of biogenic amines with dansyl chloride at pH 9. researchgate.net |
| Temperature | Controls the rate of reaction. | Reaction with NBD-Cl conducted at 70°C for 30 minutes. nih.gov |
| Reaction Time | Ensures the reaction proceeds to completion. | Optimal derivatization time for biogenic amines was found to be 1 hour. researchgate.net |
| Reagent Concentration | A sufficient excess ensures complete derivatization. | A concentration of 10 mg/mL of dansyl chloride was used for amine analysis. researchgate.net |
Post-Column Derivatization Approaches
In post-column derivatization (PCD), the chemical reaction occurs after the analytes have been separated on the HPLC column but before they enter the detector. chromatographytoday.compickeringlabs.com A reagent is continuously mixed with the column effluent, often passing through a heated reaction coil to facilitate the reaction. tandfonline.compickeringlabs.com This technique is a powerful tool for analyzing compounds that are difficult to detect otherwise. chromatographytoday.comnih.gov
Advantages of PCD over pre-column techniques include easier automation, the ability to use less stable derivatives since they only need to survive the short transit to the detector, and the absence of interfering peaks from the derivatization reagent or its byproducts. chromatographytoday.com However, there are disadvantages, such as potentially higher reagent consumption and the risk of band broadening in the reaction coil, which can decrease chromatographic resolution. tandfonline.comnih.gov Modern developments like reaction flow (RF) columns aim to minimize this band broadening by mixing the reagent and effluent in a frit within the column end-fitting, eliminating the need for long reaction coils. chromatographytoday.comnih.gov
The requirements for a successful PCD reaction are stringent: the reaction must be rapid and reproducible, and the reagent itself should ideally have minimal response in the detector to reduce background noise. pickeringlabs.com
Application in High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the analysis of nitroaromatic compounds. mtc-usa.comwaters.com Method development involves optimizing the separation and detection conditions for the specific analyte.
Chromatographic Separation Principles for Compound Analysis
The separation of nitroaromatic compounds is typically achieved using reversed-phase HPLC. mtc-usa.comepa.gov In this mode, a nonpolar stationary phase (the column) is used with a polar mobile phase.
Columns: C18 and Phenyl columns are commonly employed. mtc-usa.comresearchgate.net For example, the separation of several nitroaromatic compounds has been demonstrated on an Ascentis® Express Biphenyl column. sigmaaldrich.comsigmaaldrich.com Phenyl columns can offer unique selectivity for aromatic compounds due to π-π interactions.
Mobile Phase: The mobile phase usually consists of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. sigmaaldrich.commtc-usa.com Gradients, where the composition of the mobile phase is changed during the run, are often used to achieve better separation of complex mixtures. Additives such as formic acid or ammonium (B1175870) formate (B1220265) may be included to control the pH and improve peak shape. mtc-usa.comwaters.com
Table 3: Example HPLC Conditions for Nitroaromatic Compound Analysis
| Parameter | Condition 1 sigmaaldrich.com | Condition 2 mtc-usa.com | Condition 3 waters.com |
|---|---|---|---|
| Column | Ascentis Express Biphenyl (10 cm x 2.1 mm, 2.7 µm) | Cogent Phenyl Hydride™ (15 cm x 4.6 mm, 4 µm) | XTerra Phenyl (15 cm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Water/Methanol (50:50) | Water/Acetonitrile with 0.1% Formic Acid (Gradient) | 10 mM Ammonium Formate/Isopropanol |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 0.25 mL/min |
| Detector | UV @ 254 nm | UV @ 254 nm | UV @ 254 nm |
Mass Spectrometry Applications for Structural Elucidation and Quantification of Derivatives
Mass spectrometry stands as a cornerstone in the analytical toolkit for the structural elucidation and quantification of synthetic compounds. In the context of "this compound," this technique offers a powerful means to confirm its molecular identity, investigate its fragmentation pathways, and develop quantitative assays. While specific, detailed research findings on the mass spectrometric analysis of this exact molecule are not widely published in publicly accessible literature, we can deduce its expected behavior based on the well-established fragmentation patterns of its constituent functional groups: the nitroaromatic system, the morpholine substituent, and the methyl ester group.
Structural Elucidation by Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound would first be separated from other components in the gas chromatograph before being introduced into the mass spectrometer.
Upon entering the mass spectrometer, the molecule is ionized, most commonly by electron impact (EI), which involves bombarding the molecule with a high-energy electron beam. This process typically removes an electron to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₂H₁₄N₂O₅), the expected molecular ion peak would be observed at an m/z of 266. nih.gov
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragment ions is unique to the compound's structure and serves as a molecular fingerprint, enabling its identification.
Predicted Fragmentation Pattern
The fragmentation of this compound can be predicted by considering the lability of its different bonds and the stability of the resulting fragments. Key fragmentation pathways for nitroaromatic compounds and molecules containing a morpholine ring have been documented.
A primary fragmentation event for nitroaromatic compounds often involves the loss of the nitro group (NO₂) as a neutral radical, leading to a significant fragment ion. Another common pathway is the loss of a methoxy (B1213986) group (•OCH₃) from the ester functionality. The morpholine ring can also undergo characteristic cleavages.
Based on these principles, a predicted fragmentation pattern for this compound is outlined below.
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 235 | •OCH₃ | [M - OCH₃]⁺ |
| 220 | •NO₂ | [M - NO₂]⁺ |
| 207 | •COOCH₃ | [M - COOCH₃]⁺ |
| 190 | •NO₂ + •OCH₃ | [M - NO₂ - OCH₃]⁺ |
| 86 | C₇H₄NO₄• | [C₄H₈NO]⁺ (Morpholine ring fragment) |
Computational Chemistry and Theoretical Studies on Methyl 4 Morpholino 2 Nitrobenzoate
Quantum Chemical Calculations of Molecular Electronic Structure
Detailed research findings on the electronic distribution, orbital interactions, conformational analysis, and stability of Methyl 4-morpholino-2-nitrobenzoate are not available in the current body of scientific literature. Such studies would typically involve methods like Density Functional Theory (DFT) to determine the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps.
Specific calculations of Mulliken charges, natural bond orbital (NBO) analysis, or other population analysis methods for this compound have not been reported. These analyses would be crucial for understanding the electron-donating and -withdrawing effects of the substituents on the benzene (B151609) ring.
A systematic study of the potential energy surface of this compound to identify its most stable conformers, considering the rotation around the C-N and C-C bonds connecting the morpholine (B109124) and nitro groups to the aromatic ring, has not been published.
Spectroscopic Property Prediction and Correlation with Experimental Data
While experimental spectral data may exist in various databases, the crucial component of this section—the prediction of spectroscopic properties through computational methods and their direct correlation with experimental values for this compound—is absent from the literature.
Theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, and their comparison with experimental spectra for this specific molecule have not been documented.
A detailed vibrational analysis, including the assignment of fundamental vibrational modes from theoretical calculations and their correlation with experimental FT-IR and FT-Raman spectra of this compound, is not available.
Time-Dependent Density Functional Theory (TD-DFT) calculations to simulate the UV-Vis absorption spectrum and elucidate the electronic transitions responsible for the observed absorption bands of this compound have not been reported.
Reaction Mechanism Elucidation through Computational Modeling
Elucidating the reaction mechanisms involving this compound would typically involve computational modeling to map out the energetic landscape of potential reaction pathways.
Potential Energy Surface Scans and Reaction Pathway Mapping
Potential energy surface (PES) scans are a common computational technique used to explore the geometric changes and associated energy variations as reactants transform into products. For a molecule like this compound, this could be applied to understand its synthesis, degradation, or its reactions with other molecules. By systematically changing specific bond lengths, bond angles, or dihedral angles, a reaction coordinate can be defined and the corresponding energy profile mapped. This would reveal the most likely pathway a reaction will follow, identifying any intermediate structures along the way. However, no specific PES scan data has been published for this compound.
Transition State Characterization and Reaction Barrier Calculations
A critical aspect of understanding reaction kinetics through computational means is the identification and characterization of transition states. These are the highest energy points along a reaction pathway and represent the energy barrier that must be overcome for the reaction to proceed. Computational methods, such as density functional theory (DFT), are used to locate these saddle points on the potential energy surface and calculate their energies. The difference in energy between the reactants and the transition state gives the activation energy barrier. Without dedicated studies, the transition state geometries and reaction barriers for reactions involving this compound remain uncalculated and unknown.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility, interactions with solvents, and binding to other molecules. An MD simulation of this compound would involve calculating the forces between atoms and their subsequent motions over time, governed by classical mechanics. This could reveal, for instance, how the morpholino and nitrobenzoate groups move relative to each other and how the molecule interacts with its environment. Such simulations are valuable for understanding a compound's behavior in a biological or material context. At present, no molecular dynamics simulation studies have been reported for this compound.
Topological Analysis (e.g., ELF, LOL, RDG) for Bonding Characterization
Topological analysis methods provide a detailed picture of the electron density distribution within a molecule, which is fundamental to understanding its chemical bonding and reactivity.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses are used to identify regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. These methods provide a visual and quantitative description of the bonding character.
Reduced Density Gradient (RDG) analysis is employed to identify and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, by analyzing the electron density and its gradient.
While these techniques are powerful for characterizing the electronic structure of molecules, a topological analysis of this compound has not been documented in scientific literature.
Advanced Applications in Organic Synthesis and Chemical Sciences
Applications in Medicinal Chemistry and Drug Discovery (Focusing on its role as an intermediate in lead compound synthesis)
Structure-Activity Relationship (SAR) Studies in Related Molecular Scaffolds
The chemical scaffold of methyl 4-morpholino-2-nitrobenzoate, which incorporates a nitroaromatic ring, a morpholine (B109124) moiety, and an ester group, provides a versatile framework for modification in drug discovery and organic synthesis. While specific, comprehensive structure-activity relationship (SAR) studies on a broad series of direct analogs of this compound are not extensively documented in publicly available literature, the SAR of related molecular scaffolds provides significant insights. These related structures include morpholine-substituted quinazolines, other nitroaromatic compounds, and various heterocyclic systems where the morpholine ring is a key substituent.
The morpholine moiety is frequently considered a "privileged structure" in medicinal chemistry. Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets, often through hydrogen bonding via its oxygen atom. Current time information in Bangalore, IN.e3s-conferences.org The nitrogen atom's basicity and the ring's chair conformation also play crucial roles in its biological activity.
SAR studies on related compounds consistently demonstrate that modifications to the morpholine ring, the aromatic system, and its substituents have a profound impact on biological activity.
Influence of Substituents on the Aromatic Ring:
In many classes of biologically active compounds, the nature and position of substituents on the aromatic ring are critical determinants of potency and selectivity. For instance, in a series of 4-morpholino-2-phenylquinazolines developed as PI3 kinase inhibitors, the substitution pattern on the phenyl ring was found to be a key factor in their inhibitory activity. nih.gov While this series has a more complex quinazoline (B50416) core, the principles of substituent effects on an aromatic ring attached to a morpholine are transferable.
Similarly, in studies of nitroaromatic compounds, the position of the nitro group and the presence of other substituents are known to significantly affect their biological properties. The strong electron-withdrawing nature of the nitro group influences the reactivity of the entire aromatic system.
Modifications of the Morpholine Ring:
Role of the Linking Atoms:
The way the morpholine ring is connected to the aromatic core is also a critical aspect of SAR. In the case of this compound, the morpholine is directly attached to the benzene (B151609) ring via a nitrogen atom. In other related scaffolds, linkers may be introduced, and the nature of this linker can significantly impact the molecule's conformation and ability to bind to its target.
The following table summarizes the general SAR principles derived from related molecular scaffolds that are likely applicable to analogs of this compound.
| Molecular Fragment | Modification | Likely Impact on Activity | Rationale from Related Scaffolds |
| Aromatic Ring | Introduction of electron-donating or withdrawing groups | Modulation of electronic properties and binding affinity | Substituent effects are key in tuning the activity of 4-morpholino-2-phenylquinazolines. nih.gov |
| Altering the position of the nitro group | Significant change in biological activity and metabolic profile | The position of the nitro group is a critical factor in the mutagenicity of nitroaromatic compounds. | |
| Morpholine Moiety | Substitution on the carbon atoms of the ring | Can be used to fine-tune activity and selectivity | Small alkyl substitutions on the morpholine ring are tolerated in some herbicidal compounds. |
| Replacement with other heterocyclic rings (e.g., piperidine, thiomorpholine) | Alteration of solubility, hydrogen bonding capacity, and overall shape | The oxygen atom in the morpholine ring is often a key hydrogen bond acceptor. | |
| Ester Group | Hydrolysis to the corresponding carboxylic acid | Increased polarity and potential for different biological interactions | Carboxylic acids can form stronger interactions with certain biological targets. |
| Conversion to an amide | Changes in hydrogen bonding potential and metabolic stability | Amides often have different metabolic fates compared to esters. |
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of nitroaromatic compounds has traditionally relied on methods that are often hazardous and environmentally taxing. Future research should prioritize the development of green and sustainable synthetic routes for Methyl 4-morpholino-2-nitrobenzoate. A primary approach would be through nucleophilic aromatic substitution (SNAr), where a fluorine or chlorine atom at the 4-position of a methyl 2-nitrobenzoate (B253500) precursor is displaced by morpholine (B109124).
Key areas for investigation include:
Green Solvents and Reagents: Research into replacing traditional volatile organic solvents with more eco-friendly alternatives, such as cyclopentyl methyl ether (CPME), could significantly reduce the environmental impact of the synthesis. rsc.org The use of solid-supported reagents is another avenue that can simplify work-up procedures and minimize waste. rsc.orgresearchgate.net
Process Intensification: The application of microwave irradiation or ultrasound could accelerate reaction times and improve energy efficiency compared to conventional heating methods. researchgate.netresearchgate.net These techniques align with the principles of green chemistry by minimizing energy consumption. researchgate.net
Catalyst-Free Methodologies: Inspired by developments in related fields, exploring catalyst-free and solvent-free Michael addition reactions by simple mixing or grinding could offer a highly efficient and atom-economical pathway. rsc.org
Alternative Oxidation/Nitration Methods: Moving away from harsh nitrating agents like concentrated nitric and sulfuric acids is crucial. researchgate.net Investigating milder oxidation of a pre-functionalized aromatic ring, potentially using phase transfer catalysts as demonstrated in the synthesis of related nitrobenzoic acids, presents a promising and safer alternative. chemicalbook.com
Development of Advanced Catalytic Systems for Enhanced Transformations
Catalysis is central to improving the efficiency and selectivity of chemical transformations involving this compound. Future research should focus on novel catalytic systems for both its synthesis and its subsequent chemical modifications, particularly the reduction of the nitro group.
Table 1: Proposed Research on Advanced Catalytic Systems
| Transformation | Current Methods | Proposed Future Research | Rationale |
|---|---|---|---|
| Nitro Group Reduction | Catalytic hydrogenation using precious metals (Pd, Pt); Metal hydrides. acs.orgnumberanalytics.com | Biocatalysis: Employing nitroreductase enzymes, potentially with disproportionation agents, for selective reduction to the corresponding amine. google.com | High selectivity under mild, ambient conditions; reduces reliance on toxic reagents and high pressures. google.com |
| Earth-Abundant Metal Catalysts: Investigating catalysts based on iron, cobalt, or nickel. researchgate.nethuarenscience.com | Lowers cost and environmental impact associated with precious metals. researchgate.net |
| Synthesis (SNAr) | Often uncatalyzed or requires harsh base conditions. | Novel Organocatalysts: Designing and testing morpholine-based organocatalysts for the SNAr step. frontiersin.org | Potential for asymmetric induction and milder reaction conditions; catalysts can be derived from abundant starting materials. frontiersin.org |
The reduction of the nitro group to an amine is a pivotal transformation, yielding methyl 4-morpholino-2-aminobenzoate, a valuable synthetic intermediate. The development of reliable catalytic methods that are chemoselective and tolerate other functional groups is of high importance. acs.orgresearchgate.net Modern methods using biocatalysts or earth-abundant metals offer significant advantages in terms of sustainability and safety over traditional high-pressure hydrogenation. numberanalytics.comgoogle.com
Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies
The nucleophilic aromatic substitution (SNAr) reaction, fundamental to the synthesis of this compound, is mechanistically complex. It is no longer considered a simple stepwise process but rather exists on a mechanistic continuum. nih.govrsc.org Future research should aim to precisely map this continuum for the synthesis of this compound.
An integrated approach combining experimental and computational methods is essential:
Experimental Kinetics: Kinetic Isotope Effect (KIE) studies can provide powerful evidence to distinguish between concerted and stepwise mechanisms. nih.gov
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, including transition states and any potential Meisenheimer complex intermediates. researchgate.netresearchgate.net Such studies can elucidate the role of the solvent, the nature of the leaving group, and the potential for intramolecular hydrogen bonding to stabilize transition states, thereby explaining regioselectivity. researchgate.net A DFT study on related systems showed that amine reactivity depends on the stability of the Meisenheimer intermediates. researchgate.net
This deeper mechanistic insight will enable the rational design of more efficient synthetic protocols with optimized yields and purity.
Expansion of Derivatization Strategies for Analytical Purity and Content Determinations
Ensuring the purity and accurately quantifying the content of this compound, especially at trace levels in complex matrices, requires robust analytical methods. While techniques like HPLC and GC-MS are standard, their sensitivity can be limited for neutral nitroaromatic compounds due to poor ionization efficiency in mass spectrometry. researchgate.netrsc.org Future research should focus on developing novel derivatization strategies to overcome these limitations.
Promising avenues for investigation include:
Reduction to Amines: A highly effective strategy is the chemical reduction of the nitro group to the corresponding aromatic amine. This derivative is significantly more ionizable, enabling highly sensitive detection and quantification by LC-MS. researchgate.netrsc.org This approach has been successfully validated for other nitroaromatic impurities in the pharmaceutical industry. rsc.org
Silylation for GC-MS: For analysis by gas chromatography, derivatization using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and chromatographic performance. nih.gov This technique has been successfully applied to a range of nitroaromatic compounds, including nitrophenols and nitrobenzoic acids. nih.gov
Tagging for Enhanced Detection: Research into derivatizing reagents that introduce specific tags can improve detectability. This includes adding groups that contain electronegative atoms (halogens) for enhanced electron capture detection (ECD) in GC, or introducing fluorophores for highly sensitive fluorescence detection in HPLC. youtube.com A classic derivatization reagent, 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), is used to modify carbonyl compounds to make them strongly UV-absorbent, and similar principles could be applied here. sci-hub.se
Investigation of Molecular Interactions and Reactivity in Complex Biological Environments
The presence of both a nitroaromatic system and a morpholine moiety suggests that this compound could exhibit significant biological activity. The morpholine ring is a common scaffold in medicinal chemistry, found in drugs such as the PI3 kinase inhibitor Gefitinib. mdpi.comnih.gov The nitroaromatic group is a well-known pharmacophore that can act as a prodrug, often undergoing metabolic reduction in biological systems to exert its effects. svedbergopen.com
Future research should explore the compound's biological potential and metabolic fate:
Metabolic Activation: A critical area of study is the bioreduction of the nitro group by enzymes like cytochrome P450 or other nitroreductases. svedbergopen.com This metabolic activation can produce reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which may be responsible for either therapeutic effects or toxicity. svedbergopen.com Investigating this process using in vitro systems (e.g., liver microsomes) is a crucial first step.
Molecular Docking and Target Identification: Computational docking studies can be employed to predict the binding of this compound to various biological targets, particularly protein kinases, given the prevalence of the morpholine group in kinase inhibitors. nih.gov
Toxicological Assessment: The reactive intermediates formed during nitro reduction are known to have the potential to cause cytotoxicity, mutagenicity, or carcinogenicity by interacting with cellular macromolecules like DNA. svedbergopen.com Therefore, a thorough investigation of the compound's potential to induce oxidative stress and DNA damage is essential for any future development.
High-Throughput Screening: High-throughput transcriptomics (HTTr) data exists for the positional isomer, Methyl 5-(morpholin-4-yl)-2-nitrobenzoate, which provides insights into its effects on various biological processes and gene families. epa.gov Conducting similar screening for this compound would rapidly generate valuable data on its bioactivity profile.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-morpholino-2-nitrobenzoate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves esterification of 4-morpholino-2-nitrobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative routes may include nucleophilic substitution of a nitro precursor with morpholine. Optimization strategies:
- Use coupling agents like DCC (dicyclohexylcarbodiimide) to enhance esterification efficiency.
- Employ microwave-assisted synthesis to reduce reaction time and improve yields.
- Monitor reaction progress via TLC or HPLC to identify intermediate byproducts .
Example Protocol :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 12h | 65–75 |
| Morpholine Substitution | Morpholine, K₂CO₃, DMF, 80°C, 8h | 70–85 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98%).
- Structural Confirmation :
- NMR : ¹H NMR (CDCl₃) should show characteristic signals: δ ~3.7 ppm (morpholine CH₂), δ ~8.2 ppm (nitro-aromatic protons).
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and nitro group (~1520 cm⁻¹).
- Mass Spectrometry : ESI-MS should match the molecular ion [M+H]⁺ at m/z 281.1 (C₁₂H₁₄N₂O₅) .
Q. What solvent systems are recommended for recrystallizing this compound?
- Methodological Answer : Optimal recrystallization solvents include ethyl acetate/hexane (1:3) or ethanol/water (4:1). Crystallization temperature should be gradually reduced from 60°C to 4°C to maximize crystal yield. Monitor crystal morphology via polarized light microscopy .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 4 weeks; analyze degradation via HPLC.
- Photostability : Expose to UV light (254 nm) for 48h; monitor nitro group reduction by IR.
- Recommended storage: desiccated, at –20°C in amber vials .
Q. What computational tools are suitable for predicting the reactivity of this compound?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model nitro group electrophilicity and morpholine’s conformational flexibility. Software like Gaussian or ORCA can predict reaction pathways for functionalization .
Advanced Research Questions
Q. What strategies resolve data contradictions in crystallographic studies of this compound?
- Methodological Answer : For conflicting X-ray
Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction to map H-bonding motifs. Use Mercury software to calculate interaction energies. Key interactions:
- Morpholine O→H–O (ester) chains (≈2.8 Å).
- Nitro–aromatic π-stacking (≈3.5 Å spacing).
Compare with Etter’s graph-set theory () to classify motifs (e.g., R₂²(8) rings) .
Q. What mechanistic insights explain the compound’s potential anti-inflammatory activity?
- Methodological Answer :
- In Vitro Assays : Test inhibition of COX-2 via ELISA (IC₅₀ determination).
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 active site (PDB: 5KIR).
- SAR Studies : Modify the nitro group to –NH₂ or –CF₃; correlate changes with activity .
Q. How can researchers address challenges in resolving enantiomers or polymorphs of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10).
- Powder XRD : Compare experimental patterns with predicted ones (Mercury CSD).
- Thermodynamic Studies : Perform DSC to identify polymorphic transitions (∆H fusion analysis) .
Q. What experimental and computational approaches validate the compound’s role as a biochemical probe?
- Methodological Answer :
- Pull-Down Assays : Immobilize the compound on NHS-activated Sepharose; identify binding proteins via LC-MS/MS.
- Molecular Dynamics (MD) : Simulate probe–protein interactions (GROMACS, 100 ns trajectories).
- Fluorescence Quenching : Titrate with BSA; calculate binding constants (Stern-Volmer plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
